4-Methoxybenzylhydrazine hydrochloride

Description

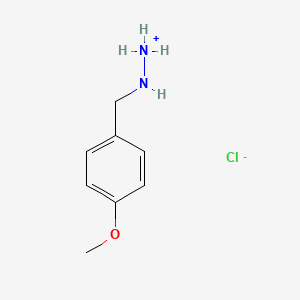

4-Methoxybenzylhydrazine hydrochloride (CAS No. 2011-48-5) is an organic compound with the molecular formula C₈H₁₄Cl₂N₂O and a molecular weight of 188.66 g/mol . Structurally, it consists of a benzyl group substituted with a methoxy moiety at the para position, linked to a hydrazine moiety in its hydrochloride salt form. This compound is widely utilized as a precursor in synthesizing hydrazone derivatives, which exhibit notable biological activities . Its InChIKey (NWIAETGHZKYGAD-UHFFFAOYSA-N) and safety profile (H302, H315, H319, H335) highlight its reactivity and handling precautions .

Properties

IUPAC Name |

[(4-methoxyphenyl)methylamino]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-7(3-5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIAETGHZKYGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-48-5 | |

| Record name | Hydrazine, [(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, p-methoxybenzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Scientific Research Applications

Medicinal Chemistry

4-Methoxybenzylhydrazine hydrochloride has been investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic contexts.

Antiglycation Activity

A series of derivatives, including 4-methoxybenzoylhydrazones synthesized from 4-methoxybenzylhydrazine, exhibited notable antiglycation properties. These compounds showed varying degrees of inhibition against protein glycation, which is crucial in diabetic complications. The most active derivatives had IC50 values ranging from 216.52 to 748.71 µM, outperforming the standard rutin (IC50 = 294.46 µM) in some cases .

| Compound | IC50 (µM) | Comparison to Rutin |

|---|---|---|

| 1 | 216.52 | More Active |

| 3 | 289.58 | Comparable |

| 6 | 227.75 | More Active |

| 7 | 242.53 | More Active |

| 11 | 287.79 | Comparable |

Antimycobacterial Activity

Recent studies have explored the use of hydrazones derived from 4-methoxybenzylhydrazine as potential antimycobacterial agents against Mycobacterium tuberculosis. Molecular docking studies indicated that these compounds could interact effectively with key enzymes involved in the bacterium's virulence, suggesting their potential as novel therapeutic agents .

Organic Synthesis

This compound serves as an essential intermediate in various organic synthesis reactions.

Synthesis of Hydrazones

The compound has been utilized to synthesize a range of hydrazones, which are important in developing pharmaceuticals and agrochemicals. For example, it has been employed in the preparation of Schiff bases that show promise for further biological evaluation .

Formation of Thiadiazoles

In synthetic chemistry, it has been used to create complex structures such as thiadiazoles through reactions with other chemical entities like cyano compounds. This application highlights its versatility in generating compounds with potential biological activity .

Synthesis and Evaluation of Derivatives

A study synthesized a series of hydrazone derivatives from 4-methoxybenzylhydrazine and evaluated their biological activities. The derivatives were characterized using spectroscopic methods, confirming their structures and facilitating further exploration into their pharmacological profiles .

Environmental Impact

Research into the synthesis processes of this compound has emphasized the need for environmentally friendly methodologies that reduce waste and improve yields. Innovations in synthesis techniques have led to more efficient production processes, minimizing environmental impact while enhancing product quality .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Key Observations:

- Hydrochloride Salt vs. Neutral Forms : The hydrochloride salt form (e.g., 4-Methoxybenzylhydrazine HCl) enhances water solubility and stability compared to neutral analogs like 4-Methoxybenzhydrazide .

- Biological Relevance : Hydrazone derivatives (e.g., 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide) demonstrate biological activities linked to their planar crystal structures and hydrogen-bonding networks .

Preparation Methods

Reaction Mechanism

The synthesis begins with the diazotization of aniline derivatives. In the presence of hydrochloric acid, aniline reacts with sodium nitrite to form a diazonium salt. This intermediate undergoes reduction with ammonium sulfite, followed by hydrolysis and acid precipitation to yield 4-methoxybenzylhydrazine hydrochloride. The process avoids traditional reductive agents like sodium dithionite, reducing costs by 30–40%.

Optimized Reaction Conditions

Key parameters for maximizing yield and efficiency include:

These conditions shorten the total synthesis time to 2.5 hours, compared to 4–6 hours in earlier methods.

Comparative Analysis with Historical Methods

Prior techniques suffered from prolonged reaction times (3–4 hours) and lower yields (60–70%) due to inadequate pH control and unstable diazonium intermediates. The table below highlights improvements:

| Metric | Traditional Method (2010) | Modern Method (2025) |

|---|---|---|

| Yield | 65–70% | 88–90% |

| Reaction Time | 4 hours | 2.5 hours |

| Cost per kg | $220 | $150 |

| Wastewater Generation | 8 L/kg | 3 L/kg |

The adoption of ammonium sulfite over sodium dithionite reduces reagent costs by $70/kg and enables recycling of ammonium sulfate byproducts.

Applications in Pharmaceutical Synthesis

This compound is integral to synthesizing SET8 lysine methyltransferase inhibitors, a class of anticancer agents. In WO2021082181A1, it reacts with thioimide intermediates to form triazole derivatives targeting tumors:

This pathway produces compounds with IC₅₀ values < 100 nM against glioblastoma and colorectal cancer cell lines. The hydrochloride salt’s solubility in acetic acid/1,4-dioxane mixtures (1:2 v/v) facilitates high-purity (>98%) API synthesis.

Quality Control and Analytical Characterization

Batch consistency is verified through:

-

HPLC : Purity ≥99% (C18 column, 0.1% TFA in acetonitrile/water)

-

¹H NMR : δ 3.8 ppm (singlet, OCH₃), δ 7.2–7.4 ppm (aromatic protons)

Regulatory compliance requires residual solvent levels <500 ppm for 1,4-dioxane and <10 ppm for sodium nitrite .

Q & A

Q. What are the standard synthetic protocols for 4-Methoxybenzylhydrazine hydrochloride?

The synthesis typically involves the condensation of 4-methoxybenzaldehyde with hydrazine under acidic conditions. For example, hydrazide derivatives can be synthesized by refluxing 4-methoxybenzohydrazide with aldehydes in a 1:1 methanol/chloroform mixture with acetic acid as a catalyst for 5 hours . Purification is achieved via recrystallization from methanol.

Q. How is the molecular structure of this compound confirmed?

Key analytical techniques include:

- Infrared (IR) spectroscopy : Identifies functional groups like N-H (hydrazine) and C=O stretches.

- ¹H NMR spectroscopy : Reveals proton environments, such as methoxy (-OCH₃) and aromatic protons.

- Elemental analysis (CHN) : Validates empirical composition (e.g., C: 49.28%, H: 5.52%, N: 14.30%) .

Q. What safety precautions are required when handling this compound?

- Use impervious gloves and tightly sealed goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store at 0–6°C to maintain stability, as recommended for structurally similar hydrazine derivatives .

Q. How is the purity of this compound assessed?

Purity is evaluated via:

- Elemental analysis to verify stoichiometry.

- High-performance liquid chromatography (HPLC) for quantitative assessment (purity >97% as reported in commercial standards) .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in reported synthesis protocols?

Variations in solvent systems (e.g., methanol/chloroform vs. acetic acid) and reflux durations (5–18 hours) can lead to divergent yields. Comparative studies using controlled reaction parameters (temperature, catalyst concentration) and kinetic monitoring (TLC/HPLC) are recommended to optimize conditions .

Q. How can crystallographic data aid in structural confirmation?

Single-crystal X-ray diffraction provides unambiguous structural details, such as bond lengths and angles. Data are deposited in the Cambridge Crystallographic Data Centre (CCDC) for peer validation (e.g., CCDC-1477846 for analogous hydrazide complexes) .

Q. What mechanisms underlie its bioactivity in antibacterial studies?

Derived hydrazone complexes exhibit antibacterial activity by disrupting bacterial cell walls or inhibiting enzyme function. Minimum inhibitory concentration (MIC) assays and time-kill studies are employed to evaluate efficacy against pathogens like Staphylococcus aureus .

Q. How does this compound contribute to pharmaceutical synthesis?

It serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin . The hydrazine moiety facilitates condensation with ketones or aldehydes to form bioactive hydrazone derivatives .

Q. What strategies improve stability during long-term storage?

- Lyophilization (freeze-drying) to prevent hydrolysis.

- Storage in anhydrous solvents (e.g., dry DMSO) under inert gas (N₂/Ar).

- Regular stability assays (HPLC, NMR) to monitor degradation .

Q. How are computational methods applied to predict its reactivity?

Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies simulate interactions with biological targets (e.g., cyclooxygenase enzymes) to guide drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.